molecular formula C11H12O4 B084221 Dimethyl 2-methylterephthalate CAS No. 14186-60-8

Dimethyl 2-methylterephthalate

Cat. No. B084221
Key on ui cas rn: 14186-60-8
M. Wt: 208.21 g/mol
InChI Key: DXIRJLBDSXBZCS-UHFFFAOYSA-N
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Patent
US04038299

Procedure details

88 G. of dimethyl-2-methylterephthalate in 1000 ml. of carbon tetrachloride containing 89 g. (1 mole) of N-bromosuccinimide is refluxed for 3 hours using a heat lamp. The solution is cooled, filtered and evaporated to dryness to give dimethyl -2-bromomethylterephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
89 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[CH3:14].[Br:16]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[CH2:14][Br:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)C)=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
89 g
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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